molecular formula C9H15NOS B13303324 2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol

2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol

Cat. No.: B13303324
M. Wt: 185.29 g/mol
InChI Key: XSAWCYGBQZBCMD-UHFFFAOYSA-N
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Description

2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C₇H₁₃NOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol typically involves the reaction of 3-methylthiophene with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-3-methylthiophene: Another thiophene derivative with different functional groups.

    3-Methylthiophene: The parent compound without the aminoethanol substitution.

    Thiophene-2-carboxylic acid: A thiophene derivative with a carboxyl group.

Uniqueness

2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups makes it versatile for various chemical reactions and applications .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

2-[1-(3-methylthiophen-2-yl)ethylamino]ethanol

InChI

InChI=1S/C9H15NOS/c1-7-3-6-12-9(7)8(2)10-4-5-11/h3,6,8,10-11H,4-5H2,1-2H3

InChI Key

XSAWCYGBQZBCMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NCCO

Origin of Product

United States

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